RK-682, Streptomyces sp.

描述

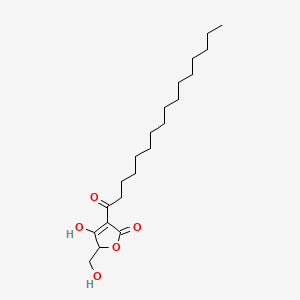

TAN 1364B 是一种从链霉菌属分离出来的四氢呋喃酮酸类似物。 它以抑制蛋白酪氨酸磷酸酶、磷脂酶 A2、肝素酶和 HIV-1 蛋白酶的能力而闻名 。 该化合物的分子式为 C21H36O5,分子量为 368.5 .

准备方法

TAN 1364B 通过一系列涉及四氢呋喃酮酸衍生物的化学反应合成。 合成路线通常涉及在碱性条件下用十六烷酰氯酰化四氢呋喃酮酸,生成 3-十六烷酰基-5-羟甲基四氢呋喃酮酸 。 该化合物也可以通过发酵过程从链霉菌属分离出来 。 工业生产方法涉及优化这些合成路线以实现高产率和纯度。

化学反应分析

TAN 1364B 经历各种化学反应,包括:

氧化: TAN 1364B 中的羟基可以被氧化形成相应的酮或醛。

还原: 十六烷酰链中的羰基可以被还原形成醇。

取代: 羟基可以用适当的试剂取代其他官能团。这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及卤代烃等取代试剂。 由这些反应形成的主要产物包括 TAN 1364B 的氧化或还原衍生物。

科学研究应用

Antimicrobial Activity

Research has demonstrated that RK-682 possesses significant antimicrobial properties, particularly against multidrug-resistant strains of Klebsiella pneumoniae. In a study involving zebrafish models, the compound exhibited a marked increase in survival rates among infected subjects, highlighting its potential as an effective treatment against resistant bacterial infections . The bioactive compound was isolated through multistep HPLC purification and characterized as having an aromatic structure with aliphatic side chains.

Case Study: Efficacy Against MDR Klebsiella pneumoniae

In a controlled study, the antagonistic activity of RK-682 was evaluated against various isolates of Klebsiella pneumoniae. The methodology included:

- Isolation and Purification : The compound was purified using high-performance liquid chromatography (HPLC).

- Toxicity Assessment : Evaluated using adult zebrafish to determine non-toxic doses.

- Infection Model : The study optimized infectious doses for both planktonic and biofilm states of K. pneumoniae.

Results indicated that RK-682 significantly mitigated infection severity and improved survival outcomes in the zebrafish model, suggesting its potential as a therapeutic agent against MDR infections .

Potential Therapeutic Applications

Given its inhibitory effects on protein tyrosine phosphatases and promising antimicrobial activity, RK-682 is being investigated for various therapeutic applications:

Cancer Therapy

The ability of RK-682 to inhibit cell proliferation positions it as a candidate for cancer therapy. Its effects on human tumor cell lines have shown cytostatic activity, warranting further exploration in oncological contexts .

Antiviral Applications

Emerging research indicates potential antiviral properties of RK-682, particularly against viral proteases such as HIV-1 protease. This opens avenues for developing antiviral medications based on the compound's structural framework and inhibitory mechanisms .

作用机制

TAN 1364B 通过抑制蛋白酪氨酸磷酸酶发挥作用。它与这些酶的活性位点结合,阻止目标蛋白上酪氨酸残基的去磷酸化。 这种抑制破坏了细胞信号通路,导致细胞功能发生改变 。 该化合物还在溶液中形成聚集体并与蛋白质表面结合,从而进一步增强其抑制活性 .

相似化合物的比较

TAN 1364B 与其他四氢呋喃酮酸衍生物(如 RK-682 和 CI 010)相似。 它在抑制更广泛的酶(包括磷脂酶 A2 和 HIV-1 蛋白酶)方面是独特的。这种广谱抑制活性使 TAN 1364B 成为研究和治疗应用中的一种有价值的化合物。

类似化合物

- RK-682

- CI 010

- 3-十六烷酰基-5-羟甲基四氢呋喃酮酸

生物活性

RK-682 is a bioactive compound derived from the genus Streptomyces, known for its diverse biological activities, particularly its inhibitory effects on various enzymes and its potential as an antimicrobial agent. This article delves into the biological activity of RK-682, highlighting its mechanisms of action, efficacy against pathogens, and implications for therapeutic applications.

RK-682 is classified as a tetronic acid derivative, which contributes to its biological activity. The compound exhibits potent inhibition of several protein phosphatases, including:

- Tyrosine Phosphatases (PTP) : RK-682 has shown IC50 values as low as 1 μM against specific PTPs such as CD45 and Vaccinia H1-related protein (VHR), which are crucial in regulating cellular processes including the cell cycle and signaling pathways .

- HIV Protease : The compound also inhibits HIV protease with an IC50 of approximately 84 μM, indicating its potential in antiviral therapies .

- Heparanase : RK-682 demonstrates inhibition with an IC50 of 17 μM, suggesting relevance in cancer treatment due to heparanase's role in tumor progression .

Antimicrobial Activity

RK-682 exhibits significant antimicrobial properties, particularly against multidrug-resistant (MDR) strains of bacteria. Studies have reported:

- Minimum Inhibitory Concentrations (MICs) : The compound shows MICs ranging from 6.25 to 25 μg/mL against various aerobic bacteria, indicating its effectiveness in combating bacterial infections .

- Activity Against MDR Klebsiella pneumoniae : A related study demonstrated that a Streptomyces strain producing RK-682 exhibited antagonistic activity against MDR K. pneumoniae, highlighting its potential in addressing critical public health threats posed by antibiotic-resistant bacteria .

Case Studies and Research Findings

Several studies have explored the biological activities of RK-682 and its derivatives:

- Inhibition of Protein Phosphatases :

- Zebrafish Infection Model :

- Cytotoxicity Studies :

Data Summary

| Biological Activity | Target/Pathogen | IC50 Value | Comments |

|---|---|---|---|

| Tyrosine Phosphatases | CD45, VHR | 1 μM | Strong inhibitor; affects cell cycle regulation |

| HIV Protease | HIV | 84 μM | Potential antiviral application |

| Heparanase | Various tumors | 17 μM | Implications for cancer treatment |

| Antimicrobial Activity | MDR Klebsiella pneumoniae | 6.25–25 μg/mL | Effective against resistant strains |

属性

IUPAC Name |

4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTSLHQKWLYYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。